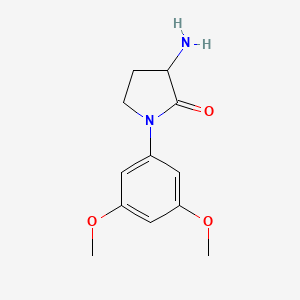

3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one

Descripción general

Descripción

“3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one” is a compound with the CAS Number: 1270657-25-4 . It has a molecular weight of 236.27 . The IUPAC name for this compound is 3-amino-1-(3,5-dimethoxyphenyl)-2-pyrrolidinone .

Molecular Structure Analysis

The molecular formula of “3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one” is C12H16N2O3 . The InChI code for this compound is 1S/C12H16N2O3/c1-16-9-5-8(6-10(7-9)17-2)14-4-3-11(13)12(14)15/h5-7,11H,3-4,13H2,1-2H3 .Aplicaciones Científicas De Investigación

Application in Cancer Research

- Scientific Field: Oncology

- Summary of Application: The compound has been synthesized and evaluated for its cytotoxic activity against different human cancer cell lines .

- Methods of Application: The compound was synthesized via a reaction of 6-methoxynaphthalen-2-ol, 2,5-dichlorobenzaldehyde, and malononitrile in ethanolic piperidine solution under microwave irradiation .

- Results: The molecule revealed promising cytotoxic activities against the three cancer cell lines .

Application in Synthesis of Nitrogen Heterocycles

- Scientific Field: Organic Chemistry

- Summary of Application: The compound has been used in the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines .

- Methods of Application: This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .

- Results: The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds .

Application in Antiviral Research

- Scientific Field: Virology

- Summary of Application: Indole derivatives, which include compounds similar to “3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one”, have been reported as antiviral agents .

- Methods of Application: The specific methods of application vary depending on the virus being targeted. In one study, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

- Results: The compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Application in Anti-inflammatory Research

- Scientific Field: Pharmacology

- Summary of Application: Derivatives of “3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one” have been synthesized and evaluated for their anti-inflammatory activity .

- Results: The synthesized derivatives exhibited anti-inflammatory activity .

Application in Antioxidant Research

- Scientific Field: Pharmacology

- Summary of Application: Derivatives of “3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one” have been synthesized and evaluated for their antioxidant properties .

- Results: The synthesized derivatives exhibited antioxidant activity .

Application in Pharmacology

- Scientific Field: Pharmacology

- Summary of Application: The compound is a direct-acting sympathomimetic with selective alpha-adrenergic agonist activity . It is used as a peripheral vasoconstrictor in the treatment of certain hypotensive states .

- Results: The compound has been found to be effective in treating certain hypotensive states .

Safety And Hazards

Direcciones Futuras

Pyrrolones and pyrrolidinones, including “3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one”, have been synthesized and most of them have various significant biological activities . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

Propiedades

IUPAC Name |

3-amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-16-9-5-8(6-10(7-9)17-2)14-4-3-11(13)12(14)15/h5-7,11H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXWKMVVFMZFLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2CCC(C2=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(3,5-dimethoxyphenyl)pyrrolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-7-chloro-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1526747.png)

![2,3,4,5,6-Pentafluorophenyl 1-[(4-formylphenyl)formamido]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B1526763.png)

![[(2-Butoxyethyl)carbamoyl]formic acid](/img/structure/B1526766.png)

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B1526769.png)